2,3,22,23-DIOXIDOSQUALENE (MIXTURE OF DIASTEREOMERS)

Description

The exact mass of the compound Dioxidosqualene is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Triterpenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,3,22,23-DIOXIDOSQUALENE (MIXTURE OF DIASTEREOMERS) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3,22,23-DIOXIDOSQUALENE (MIXTURE OF DIASTEREOMERS) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

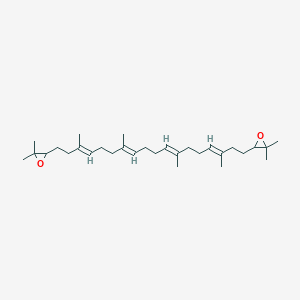

3-[(3E,7E,11E,15E)-18-(3,3-dimethyloxiran-2-yl)-3,7,12,16-tetramethyloctadeca-3,7,11,15-tetraenyl]-2,2-dimethyloxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O2/c1-23(15-11-17-25(3)19-21-27-29(5,6)31-27)13-9-10-14-24(2)16-12-18-26(4)20-22-28-30(7,8)32-28/h13-14,17-18,27-28H,9-12,15-16,19-22H2,1-8H3/b23-13+,24-14+,25-17+,26-18+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KABSNIWLJXCBGG-TXLDAEQNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC=C(C)CCC=C(C)CCC1C(O1)(C)C)CCC=C(C)CCC2C(O2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\CC/C=C(/CC/C=C(/CCC1OC1(C)C)\C)\C)/CC/C=C(/CCC2OC2(C)C)\C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31063-19-1 | |

| Record name | 2,3,22,23-Dioxidosqualene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031063191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

The Biological Significance of 2,3,22,23-Dioxidosqualene: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of the biological significance of 2,3,22,23-dioxidosqualene, a pivotal intermediate in the biosynthesis of sterols and triterpenoids. Moving beyond a rudimentary overview, this document synthesizes current research to offer a comprehensive resource for researchers, scientists, and professionals in drug development. We will delve into the enzymatic synthesis of this diepoxide, its role as a branching point in metabolic pathways, its function in the regulation of cholesterol biosynthesis, and its implications in various physiological and pathological states. Furthermore, this guide furnishes detailed experimental protocols and data presentation to facilitate further research in this critical area of biochemistry.

Introduction: The Dual Nature of a Key Intermediate

In the intricate landscape of isoprenoid metabolism, 2,3,22,23-dioxidosqualene emerges as a molecule of profound biological importance. As a diepoxide derivative of squalene, it represents a critical juncture in the biosynthetic pathways leading to a vast array of structurally and functionally diverse molecules, including essential sterols and a myriad of plant secondary metabolites. Its formation, catalyzed by squalene monooxygenase, channels the linear squalene precursor into complex cyclization reactions orchestrated by a family of enzymes known as oxidosqualene cyclases (OSCs).

The significance of 2,3,22,23-dioxidosqualene lies in its dual role. In mammals, it is a key player in a sophisticated feedback mechanism that regulates cholesterol homeostasis. In the plant kingdom, it serves as a substrate for the generation of a wide spectrum of triterpenoids, contributing to the chemical diversity that underpins many of their ecological and medicinal properties. This guide will elucidate these multifaceted roles, providing a detailed understanding of the biochemistry, regulation, and experimental investigation of this fascinating molecule.

Enzymatic Synthesis of 2,3,22,23-Dioxidosqualene

The biosynthesis of 2,3,22,23-dioxidosqualene is a two-step epoxidation of squalene, catalyzed by the enzyme squalene monooxygenase (also known as squalene epoxidase)[1]. This enzyme is a flavoprotein monooxygenase that utilizes NADPH and molecular oxygen to introduce epoxide functionalities at the 2,3 and 22,23 positions of the squalene backbone[1].

The initial epoxidation yields 2,3-oxidosqualene, the common precursor for most sterol and triterpenoid biosynthesis[2]. However, squalene monooxygenase can further oxidize 2,3-oxidosqualene to produce 2,3,22,23-dioxidosqualene[1][3]. The catalytic cycle involves the formation of a flavin hydroperoxide at the enzyme's active site, which then transfers an oxygen atom to the squalene substrate[1]. While the formation of 2,3-oxidosqualene is the primary reaction, the subsequent formation of the diepoxide is a crucial step, particularly under conditions where the downstream enzyme, oxidosqualene cyclase, is inhibited or saturated[3][4].

Role in Mammalian Sterol Biosynthesis and Regulation

In mammalian cells, 2,3,22,23-dioxidosqualene is a preferred substrate for the enzyme lanosterol synthase, an oxidosqualene cyclase[5][6]. Kinetic studies have demonstrated that the V/Km for the cyclization of the diepoxide is significantly higher than that for 2,3-oxidosqualene, particularly in the presence of supernatant protein factors[7]. This preferential cyclization leads to the formation of 24(S),25-epoxylanosterol[8].

This product is subsequently converted to 24(S),25-epoxycholesterol, a potent regulatory molecule in cholesterol homeostasis[9]. 24(S),25-epoxycholesterol exerts its regulatory effects through multiple mechanisms:

-

Suppression of SREBP-2 Processing: It binds to the insulin-induced gene (INSIG) protein, which in turn sequesters the SCAP-SREBP-2 complex in the endoplasmic reticulum, preventing the activation of this master transcriptional regulator of cholesterol synthesis[9][10].

-

Acceleration of HMG-CoA Reductase Degradation: The binding of 24(S),25-epoxycholesterol to INSIG also promotes the ubiquitination and subsequent proteasomal degradation of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway[9][11].

The accumulation of 2,3,22,23-dioxidosqualene, often observed in the presence of oxidosqualene cyclase inhibitors, thus shunts the metabolic flux towards the production of this regulatory oxysterol, creating a synergistic inhibition of cholesterol biosynthesis[12][13].

Contribution to Triterpenoid Diversity in Plants

In the plant kingdom, the cyclization of oxidosqualenes is a major source of chemical diversity. Plants possess multiple oxidosqualene cyclases, each capable of producing a unique set of triterpenoid skeletons[11][14]. 2,3,22,23-dioxidosqualene serves as a substrate for a subset of these enzymes, leading to the formation of specialized triterpenoids that are not accessible from the mono-epoxide precursor.

For instance, in the plant Cyclocarya paliurus, the oxidosqualene cyclase CpalOSC6 specifically catalyzes the cyclization of 2,3,22,23-dioxidosqualene to form 3-epicabraleadiol[15]. Another notable example is the biosynthesis of α-onocerin, which proceeds through the cyclization of the diepoxide[16]. This expansion of substrate utilization by plant OSCs is a key evolutionary strategy for generating a vast arsenal of secondary metabolites with diverse ecological functions, including defense against herbivores and pathogens.

| Enzyme | Organism | Substrate | Product(s) | Reference |

| Lanosterol Synthase | Mammals | 2,3,22,23-Dioxidosqualene | 24(S),25-Epoxylanosterol | [8] |

| CpalOSC6 | Cyclocarya paliurus | 2,3,22,23-Dioxidosqualene | 3-Epicabraleadiol | [15] |

| α-Onocerin Synthase | Lycopodium clavatum | 2,3,22,23-Dioxidosqualene | α-Onocerin | [16] |

Pathophysiological Implications of Altered Metabolism

The inhibition of oxidosqualene cyclase, and the consequent accumulation of its substrates including 2,3,22,23-dioxidosqualene, can have significant pathological consequences. Pharmacological inhibition of OSC has been shown to induce cataracts, skin abnormalities, and reproductive toxicity in animal models[5][15]. These toxicities are thought to arise from the disruption of normal sterol biosynthesis and the accumulation of upstream intermediates. The accumulation of unesterified cholesterol and its precursors can lead to cellular dysfunction and apoptosis[17].

Conversely, the targeted inhibition of OSC is being explored as a therapeutic strategy for hypercholesterolemia and certain cancers[18][19]. The rationale behind this approach is the dual effect of reducing cholesterol synthesis and simultaneously increasing the production of the regulatory oxysterol, 24(S),25-epoxycholesterol.

Experimental Methodologies

Chemical Synthesis of 2,3,22,23-Dioxidosqualene

A reliable supply of 2,3,22,23-dioxidosqualene is essential for in vitro studies. The following protocol outlines a general method for its chemical synthesis from squalene.

Materials:

-

Squalene

-

m-Chloroperoxybenzoic acid (mCPBA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and ethyl acetate

Procedure:

-

Dissolve squalene in DCM in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of mCPBA (2.2 equivalents) in DCM to the squalene solution with constant stirring. The use of a slight excess of mCPBA ensures complete diepoxidation.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC), observing the disappearance of the squalene and 2,3-oxidosqualene spots and the appearance of the more polar 2,3,22,23-dioxidosqualene spot.

-

Once the reaction is complete, quench the excess mCPBA by adding saturated sodium bicarbonate solution until effervescence ceases.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

-

HPLC system with a pump, autosampler, and UV detector.

-

Normal-phase silica column.

Procedure:

-

Dissolve the crude 2,3,22,23-dioxidosqualene in a minimal amount of hexane.

-

Inject the sample onto a silica HPLC column.

-

Elute with an isocratic mobile phase of hexane:ethyl acetate (e.g., 95:5 v/v). The optimal ratio may require empirical determination.

-

Monitor the eluent at a low UV wavelength (e.g., 210 nm).

-

Collect the fraction corresponding to the 2,3,22,23-dioxidosqualene peak.

-

Evaporate the solvent under reduced pressure to yield the purified product.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of 2,3,22,23-dioxidosqualene, derivatization is required prior to GC-MS analysis.

Derivatization (Silylation):

-

Dry an aliquot of the purified sample under a stream of nitrogen.

-

Add a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) and pyridine.

-

Heat the mixture at 60-70°C for 30-60 minutes.

-

Evaporate the reagents under a stream of nitrogen and redissolve the derivatized sample in hexane.

GC-MS Analysis:

-

Inject the derivatized sample into a GC-MS system equipped with a capillary column suitable for nonpolar compounds (e.g., DB-5ms).

-

Use a temperature program that allows for the separation of the silylated oxidosqualene from other potential byproducts.

-

Acquire mass spectra in full scan mode or selected ion monitoring for enhanced sensitivity and specificity.

Conclusion and Future Perspectives

2,3,22,23-Dioxidosqualene stands as a testament to the elegance and complexity of metabolic regulation and diversification. Its role extends beyond that of a simple intermediate, acting as a critical control point in mammalian cholesterol homeostasis and a key contributor to the vast chemical repertoire of plants. A thorough understanding of its biosynthesis, metabolism, and biological activities is paramount for advancing our knowledge in fields ranging from metabolic diseases to natural product drug discovery.

Future research should focus on several key areas. Elucidating the precise kinetic parameters of the second epoxidation step by squalene monooxygenase will provide a clearer picture of the factors that govern the flux towards diepoxide formation. A more comprehensive survey of the downstream metabolites of 2,3,22,23-dioxidosqualene cyclization in a wider range of organisms will undoubtedly uncover novel triterpenoid structures with unique biological activities. Finally, a deeper investigation into the long-term physiological consequences of modulating the levels of this important metabolite will be crucial for the development of safe and effective therapeutic strategies targeting the oxidosqualene cyclase pathway.

References

Sources

- 1. Squalene monooxygenase - Wikipedia [en.wikipedia.org]

- 2. 2,3-Oxidosqualene - Wikipedia [en.wikipedia.org]

- 3. The mammalian cholesterol synthesis enzyme squalene monooxygenase is proteasomally truncated to a constitutively active form - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Preferential cyclization of 2,3(S):22(S),23-dioxidosqualene by mammalian 2,3-oxidosqualene-lanosterol cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Lanosterol synthase - Wikipedia [en.wikipedia.org]

- 9. 24S,25-Epoxycholesterol in mouse and rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of the oxysterol, 24(S), 25-epoxycholesterol, parallels cholesterol production and may protect against cellular accumulation of newly-synthesized cholesterol - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Effects of a 2,3-oxidosqualene-lanosterol cyclase inhibitor 2,3:22,23-dioxidosqualene and 24,25-epoxycholesterol on the regulation of cholesterol biosynthesis in human hepatoma cell line HepG2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Toxicologic lesions associated with two related inhibitors of oxidosqualene cyclase in the dog and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Structure and inhibition mechanism of the catalytic domain of human squalene epoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Consequences of cellular cholesterol accumulation: basic concepts and physiological implications - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Oxidosqualene cyclase - Wikipedia [en.wikipedia.org]

- 19. Should oxidosqualene cyclase in the cholesterol biosynthetic pathway be considered an anti-cancer target? - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Role of 2,3,22,23-Dioxidosqualene in Sterol Synthesis: A Pivotal Intermediate in a Regulatory Shunt Pathway

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The canonical pathway of sterol biosynthesis, converting 2,3-oxidosqualene to lanosterol or cycloartenol, is a well-established cornerstone of cellular biology. However, a parallel and critically important metabolic route, initiated by the cyclization of (3S,22S)-2,3:22,23-dioxidosqualene (DOS), offers a sophisticated layer of regulation and metabolic diversity. This technical guide provides an in-depth exploration of the role of DOS in sterol synthesis. We will dissect the enzymatic preference of oxidosqualene cyclases for this diepoxide substrate, elucidate the resulting "shunt pathway" that generates potent regulatory oxysterols, and discuss the profound implications for drug development, particularly in the context of hypercholesterolemia. This document moves beyond textbook descriptions to explain the causal biochemistry and provide actionable experimental frameworks for researchers in the field.

Introduction: Beyond the Canonical Pathway

Sterol biosynthesis is a fundamental and highly conserved metabolic process in eukaryotes, yielding essential molecules like cholesterol in mammals, ergosterol in fungi, and phytosterols in plants.[1] The pathway's central, scaffold-forming reaction is the remarkable cyclization of a linear isoprenoid precursor, catalyzed by oxidosqualene cyclases (OSCs).[2][3] Squalene, the 30-carbon acyclic precursor, is first epoxidized by squalene epoxidase (also known as squalene monooxygenase) to form (S)-2,3-oxidosqualene (OS).[4][5] This is the textbook substrate for OSCs.

However, squalene epoxidase can also perform a second epoxidation at the distal end of the squalene molecule, yielding (3S,22S)-2,3:22,23-dioxidosqualene (DOS).[6][7][8] For many years, DOS was considered a minor byproduct. However, compelling evidence has re-framed DOS as a key substrate in a crucial regulatory shunt pathway, particularly in mammals.[4][9][10] Understanding the enzymatic processing of DOS is not merely an academic exercise; it reveals a sophisticated biological control mechanism and presents a strategic advantage in the design of next-generation hypocholesterolemic agents.[7][11]

The Enzymatic Crossroads: Oxidosqualene Cyclase Substrate Specificity

Oxidosqualene cyclases (OSCs) are monotopic proteins typically associated with the endoplasmic reticulum membrane that catalyze one of the most complex known enzymatic reactions.[3] They must bind the flexible, hydrophobic OS substrate, stabilize a series of high-energy carbocationic intermediates, and direct a cascade of ring closures and rearrangements with absolute stereo- and regiochemical control.[3][11] The primary OSC in the cholesterol pathway is lanosterol synthase (LSS), which converts OS to lanosterol.[12][13] In plants, the analogous enzyme is cycloartenol synthase (CAS).[14][15]

A pivotal discovery in this field was the finding that mammalian LSS exhibits a kinetic preference for DOS over the more abundant OS.[9][10] Kinetic studies comparing the cyclization of OS and DOS by liver LSS revealed a significantly higher specificity (V/Km) for the diepoxide.[9][10] This preference is the mechanistic linchpin of the regulatory shunt pathway.

Data Presentation: Kinetic Preference of Mammalian LSS

| Substrate | Enzyme Preparation | Specificity Ratio (V/Km for DOS / V/Km for OS) | Reference |

| [14C]Squalene Epoxides | Purified Liver LSS | ~2 | [10] |

| [14C]Squalene Epoxides | Microsomal Liver LSS | ~5 | [9][10] |

This table summarizes the key finding that the diepoxide (DOS) is the preferred substrate for mammalian lanosterol synthase, especially in a more physiologically relevant microsomal preparation.

This enzymatic preference has profound implications. Under conditions where LSS activity is partially inhibited, the cyclization of DOS is favored over that of OS, effectively channeling intermediates into an alternative metabolic route.[9][16]

The Dioxidosqualene Shunt: A Pathway to Regulatory Oxysterols

While the cyclization of OS by LSS yields lanosterol, the four-ringed precursor to cholesterol, the cyclization of DOS takes a different, albeit parallel, path. The presence of the second epoxide at the C22-C23 position directs the cyclization to form 24(S),25-epoxylanosterol.[17] This product then enters a shunt pathway, utilizing the same enzymatic machinery as the latter stages of cholesterol synthesis, to produce 24(S),25-epoxycholesterol (24,25-EC).[4][17]

24,25-EC is not merely an alternative sterol; it is a potent regulatory molecule. It has been shown to be a suppressor of SREBP-2 (Sterol Regulatory Element-Binding Protein-2) mediated transcription and an activator of the Liver X Receptor (LXR).[16] This dual action results in the downregulation of key enzymes in the cholesterol biosynthesis pathway, most notably HMG-CoA reductase, the rate-limiting enzyme.[7][16]

This creates a powerful synergistic mechanism for cholesterol homeostasis, especially in the context of LSS inhibition:

-

Direct Inhibition: LSS inhibitors directly block the formation of lanosterol, reducing the primary flux towards cholesterol.[8][18]

-

Indirect Regulation: The same inhibitors cause the accumulation of OS and DOS.[7][8] Due to LSS's preference for DOS, the shunt pathway is activated, leading to increased production of 24,25-EC.[9][16] This, in turn, transcriptionally represses HMG-CoA reductase and other biosynthetic genes, choking off the pathway at its primary control point.[7]

This dual mechanism explains why LSS is such an attractive target for hypocholesterolemic drug development.[11][19][20]

Figure 1: The Dioxidosqualene Shunt Pathway. This diagram illustrates the divergence of sterol synthesis. While 2,3-oxidosqualene (OS) primarily forms cholesterol, 2,3,22,23-dioxidosqualene (DOS) is preferentially cyclized by Lanosterol Synthase (LSS) into the shunt pathway, producing the regulatory oxysterol 24,25-epoxycholesterol. LSS inhibitors enhance this shunt.

Broader Significance: DOS in Other Biological Systems

The role of DOS is not confined to mammalian cholesterol regulation. In plants, which utilize a diverse array of OSCs to generate complex triterpenes, DOS serves as a substrate to expand metabolic diversity without the need for new enzymes. For example, a lupeol synthase from Arabidopsis thaliana can cyclize DOS to produce epoxydammaranes, compounds not formed from the canonical OS substrate.[6] This demonstrates that DOS can be a substrate for various OSCs, leading to organism-specific products and highlighting its role in the evolution of metabolic complexity.[6]

Experimental Protocols & Methodologies

Investigating the metabolism of DOS requires robust biochemical assays. The following protocols provide a framework for studying OSC activity in vitro and in a cell-based model.

In Vitro Oxidosqualene Cyclase (LSS) Assay

This protocol is designed to measure the enzymatic conversion of radiolabeled DOS to its cyclized product by a microsomal enzyme preparation.

Principle: Microsomes containing LSS are incubated with [¹⁴C]-labeled DOS. The reaction is stopped, lipids are extracted, and the product (24,25-epoxylanosterol) is separated from the substrate by thin-layer chromatography (TLC). The radioactivity in the product spot is quantified to determine enzyme activity.

Step-by-Step Methodology:

-

Enzyme Preparation:

-

Homogenize fresh rat or pig liver in 4 volumes of ice-cold buffer (50 mM potassium phosphate, pH 7.4, 0.25 M sucrose, 1 mM EDTA).

-

Centrifuge at 10,000 x g for 20 min at 4°C to remove mitochondria and cell debris.

-

Transfer the supernatant to an ultracentrifuge tube and centrifuge at 105,000 x g for 60 min at 4°C.

-

Discard the supernatant. The resulting pellet contains the microsomal fraction. Resuspend the pellet gently in a minimal volume of homogenization buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

-

Reaction Mixture:

-

In a glass tube, prepare the reaction mixture (final volume 200 µL):

-

100 mM Potassium Phosphate buffer, pH 7.4.

-

0.1% Triton X-100 (to solubilize the substrate).

-

1 µM [¹⁴C]-2,3,22,23-dioxidosqualene (specific activity ~50 mCi/mmol).

-

(Optional) Test compound/inhibitor dissolved in a suitable solvent (e.g., DMSO).

-

-

-

Enzymatic Reaction:

-

Pre-warm the reaction mixture tubes to 37°C for 5 minutes.

-

Initiate the reaction by adding 20-50 µg of microsomal protein.

-

Incubate at 37°C for 15-30 minutes (ensure the reaction is in the linear range).

-

-

Reaction Termination and Extraction:

-

Stop the reaction by adding 200 µL of 10% KOH in methanol (saponification step).

-

Add 1 mL of n-hexane and vortex vigorously for 1 minute to extract non-saponifiable lipids.

-

Centrifuge briefly to separate the phases. Collect the upper hexane layer. Repeat the extraction.

-

-

Analysis by TLC:

-

Spot the pooled hexane extracts onto a silica gel TLC plate.

-

Develop the plate using a solvent system such as hexane:ethyl acetate (85:15, v/v).[10]

-

Visualize the spots using a phosphorimager or by scraping the silica corresponding to the product and substrate spots for scintillation counting. The product, 24,25-epoxylanosterol, will have a lower Rf value than the substrate, DOS.[10]

-

Figure 2: Experimental workflow for an in vitro Oxidosqualene Cyclase (OSC) assay. This flowchart outlines the key steps from enzyme preparation to product quantification.

Cell-Based Assay for Inhibition of Sterol Biosynthesis

This protocol uses a human hepatoma cell line (HepG2) to assess how inhibitors affect the incorporation of a radiolabeled precursor into sterols, leading to the accumulation of oxidosqualene and dioxidosqualene.[7][8]

Step-by-Step Methodology:

-

Cell Culture: Culture HepG2 cells in MEM supplemented with 10% fetal bovine serum until they reach ~80% confluency.

-

Pre-incubation: Replace the medium with serum-free medium containing the test inhibitor (e.g., an azasqualene derivative) at various concentrations. Incubate for 1-2 hours.

-

Metabolic Labeling: Add [¹⁴C]-acetate to the medium and incubate for an additional 4-6 hours.

-

Lipid Extraction: Wash the cells with PBS, scrape them into a glass tube, and perform a total lipid extraction using the Folch method (chloroform:methanol, 2:1).

-

Analysis:

-

Sterol Synthesis: Saponify an aliquot of the lipid extract, re-extract the non-saponifiable lipids, and separate them by TLC. Quantify the radioactivity in the C27 sterol (cholesterol) spot to measure overall inhibition.[8]

-

Intermediate Accumulation: Separate another aliquot of the total lipid extract on a different TLC system designed to resolve 2,3-oxidosqualene and 2,3,22,23-dioxidosqualene. A specific accumulation of radioactivity in these spots indicates direct inhibition of OSC.[8]

-

Conclusion and Future Directions

2,3,22,23-Dioxidosqualene is far more than a metabolic curiosity; it is a pivotal substrate that initiates a regulatory shunt pathway with significant physiological consequences. The kinetic preference of lanosterol synthase for DOS over OS is the key mechanistic feature that enables a sophisticated, synergistic control of cholesterol biosynthesis, particularly when the enzyme is pharmacologically inhibited. For drug development professionals, this presents a clear rationale for targeting LSS, as inhibitors not only block cholesterol production directly but also amplify a natural, down-regulatory signal via the generation of 24,25-epoxycholesterol.

Future research should focus on quantifying the flux through the DOS shunt pathway in various tissues and disease states. Furthermore, exploring the substrate promiscuity of other triterpenoid cyclases with DOS could uncover novel bioactive molecules in plants and fungi, opening new avenues for natural product discovery. A comprehensive understanding of DOS metabolism is essential for any researcher aiming to manipulate or understand the intricate network of sterol synthesis.

References

-

Title: Enzymatic Cyclization of Dioxidosqualene to Heterocyclic Triterpenes Source: Journal of the American Chemical Society URL: [Link]

-

Title: Preferential cyclization of 2,3(S):22(S),23-dioxidosqualene by mammalian 2,3-oxidosqualene-lanosterol cyclase Source: Biochemical and Biophysical Research Communications URL: [Link]

-

Title: Enzymatic cyclization of 22,23-dihydro-2,3-oxidosqualene into euph-7-en-3beta-ol and bacchar-12-en-3beta-ol by recombinant beta-amyrin synthase Source: Journal of the American Chemical Society URL: [Link]

-

Title: Lanosterol synthase Source: Wikipedia URL: [Link]

-

Title: Mechanism-Based Inhibitors and Other Active-Site Targeted Inhibitors of Oxidosqualene Cyclase and Squalene Cyclase Source: ResearchGate URL: [Link]

-

Title: Preferential cyclization of 2,3(S):22(S),23-dioxidosqualene by mammalian 2,3-oxidosqualene-lanosterol cyclase Source: ResearchGate URL: [Link]

-

Title: Cyclization of 2,3-oxidosqualene into tetracyclic triterpenes... Source: ResearchGate URL: [Link]

-

Title: Effects of a 2,3-oxidosqualene-lanosterol cyclase inhibitor 2,3:22,23-dioxidosqualene and 24,25-epoxycholesterol on the regulation of cholesterol biosynthesis in human hepatoma cell line HepG2 Source: PubMed URL: [Link]

-

Title: Dual biosynthetic pathways to phytosterol via cycloartenol and lanosterol in Arabidopsis Source: Proceedings of the National Academy of Sciences URL: [Link]

-

Title: Oxidosqualene cyclase-mediated cyclization of 2,3-oxidosqualene to different triterpenes Source: ResearchGate URL: [Link]

-

Title: Oxidosqualene cyclase Source: Wikipedia URL: [Link]

-

Title: Plant Oxidosqualene Metabolism: Cycloartenol Synthase–Dependent Sterol Biosynthesis in Nicotiana benthamiana Source: PLOS One URL: [Link]

-

Title: Plant Oxidosqualene Metabolism: Cycloartenol Synthase–Dependent Sterol Biosynthesis in Nicotiana benthamiana Source: PLOS One URL: [Link]

-

Title: Inhibition of 2,3-oxidosqualene cyclase and sterol biosynthesis by 10- and 19-azasqualene derivatives Source: PubMed URL: [Link]

-

Title: Formation of sterols by the action of 2,3-oxidosqualene-sterol cyclase on the factitious substrates, 2,3,: 22,23-dioxidosqualene Source: Journal of the American Chemical Society URL: [Link]

-

Title: LSS - Lanosterol synthase - Homo sapiens (Human) Source: UniProt URL: [Link]

-

Title: Cyclization of 2,3-oxidosqualene to triterpenoids (lupeol, α -amyrin and β -amyrin) and sterols (cycloartenol and lanosterol) Source: ResearchGate URL: [Link]

-

Title: Modulation of lanosterol synthase drives 24,25-epoxysterol synthesis and oligodendrocyte formation Source: bioRxiv URL: [Link]

-

Title: Design strategies of oxidosqualene cyclase inhibitors: Targeting the sterol biosynthetic pathway Source: The Journal of Steroid Biochemistry and Molecular Biology URL: [Link]

-

Title: Elucidation of sterol biosynthesis pathway and its co-regulation with fatty acid biosynthesis in the oleaginous marine protist Schizochytrium sp. Source: Frontiers in Microbiology URL: [Link]

-

Title: Formation of sterols by the action of 2,3-oxidosqualene-sterol cyclase on the factitious substrates 2,3:22,23-dioxidosqualene and 2,3-oxido-22,23-dihydrosqualene Source: PubMed URL: [Link]

-

Title: Lord of the rings--the mechanism for oxidosqualene:lanosterol cyclase becomes crystal clear Source: Trends in Pharmacological Sciences URL: [Link]

-

Title: Squalene 2,3-epoxide cyclizes, forming lanosterol Source: Reactome Pathway Database URL: [Link]

-

Title: Plant sterol synthesis pathway starting with the conversion of 2,3 oxidosqualene to cycloartenol by oxidosqualene cyclase (OSC). Source: ResearchGate URL: [Link]

-

Title: 2,3-Oxidosqualene cyclase: from azasqualenes to new site-directed inhibitors Source: PubMed URL: [Link]

-

Title: Synthesis, function, and regulation of sterol and nonsterol isoprenoids Source: Frontiers in Cardiovascular Medicine URL: [Link]

-

Title: Oxidosqualene Cyclase Inhibitors as Antimicrobial Agents Source: Journal of Medicinal Chemistry URL: [Link]

-

Title: Synthesis of the oxysterol, 24(S), 25-epoxycholesterol, parallels cholesterol production and may protect against cellular accumulation of newly-synthesized cholesterol Source: Lipids in Health and Disease URL: [Link]

-

Title: 2,3-Oxidosqualene Source: Wikipedia URL: [Link]

Sources

- 1. Frontiers | Elucidation of sterol biosynthesis pathway and its co-regulation with fatty acid biosynthesis in the oleaginous marine protist Schizochytrium sp. [frontiersin.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Oxidosqualene cyclase - Wikipedia [en.wikipedia.org]

- 4. Frontiers | Synthesis, function, and regulation of sterol and nonsterol isoprenoids [frontiersin.org]

- 5. 2,3-Oxidosqualene - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Effects of a 2,3-oxidosqualene-lanosterol cyclase inhibitor 2,3:22,23-dioxidosqualene and 24,25-epoxycholesterol on the regulation of cholesterol biosynthesis in human hepatoma cell line HepG2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of 2,3-oxidosqualene cyclase and sterol biosynthesis by 10- and 19-azasqualene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Preferential cyclization of 2,3(S):22(S),23-dioxidosqualene by mammalian 2,3-oxidosqualene-lanosterol cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Lord of the rings--the mechanism for oxidosqualene:lanosterol cyclase becomes crystal clear - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. uniprot.org [uniprot.org]

- 13. Reactome | Squalene 2,3-epoxide cyclizes, forming lanosterol [reactome.org]

- 14. Dual biosynthetic pathways to phytosterol via cycloartenol and lanosterol in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Plant Oxidosqualene Metabolism: Cycloartenol Synthase–Dependent Sterol Biosynthesis in Nicotiana benthamiana - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis of the oxysterol, 24(S), 25-epoxycholesterol, parallels cholesterol production and may protect against cellular accumulation of newly-synthesized cholesterol - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Modulation of lanosterol synthase drives 24,25-epoxysterol synthesis and oligodendrocyte formation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 2,3-Oxidosqualene cyclase: from azasqualenes to new site-directed inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Design strategies of oxidosqualene cyclase inhibitors: Targeting the sterol biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. uregina.ca [uregina.ca]

An In-depth Technical Guide to 2,3,22,23-Dioxidosqualene: From Discovery to a Tool in Drug Development

Abstract

This technical guide provides a comprehensive overview of 2,3,22,23-dioxidosqualene (DOS), a key intermediate in sterol biosynthesis and a molecule of significant interest in the field of drug discovery. From its initial discovery as a natural product to its current application as a biomarker and research tool for oxidosqualene cyclase (OSC) inhibitors, this document traces the history, biochemical significance, and synthetic methodologies related to DOS. Detailed experimental protocols, mechanistic insights, and data visualizations are provided to equip researchers, scientists, and drug development professionals with a thorough understanding of this pivotal diepoxide.

Introduction: The Pivotal Role of Squalene Epoxides in Sterol Biosynthesis

The biosynthesis of sterols, essential components of eukaryotic cell membranes and precursors to hormones and vitamins, is a complex and highly regulated metabolic pathway. A crucial branching point in this pathway involves the cyclization of the linear triterpenoid squalene. This process is initiated by the enzyme squalene monooxygenase, which introduces an epoxide at the 2,3-position of squalene to form (S)-2,3-oxidosqualene (OS)[1]. This monoepoxide is the primary substrate for a class of enzymes known as oxidosqualene cyclases (OSCs), which catalyze a remarkable cascade of cyclization and rearrangement reactions to generate the foundational tetracyclic sterol nucleus, lanosterol, in mammals and fungi, or cycloartenol in plants[2].

While 2,3-oxidosqualene is the canonical substrate for OSCs, the existence and biological relevance of a further oxidized derivative, 2,3,22,23-dioxidosqualene (also referred to as squalene-2,3,22,23-diepoxide), has provided deeper insights into the regulation of cholesterol metabolism and opened new avenues for therapeutic intervention. This guide will delve into the discovery, history, and multifaceted roles of this intriguing molecule.

Discovery and Historical Perspective

The first significant indication of the existence and biological relevance of 2,3,22,23-dioxidosqualene emerged from studies on yeast. In 1977, researchers isolated and characterized this diepoxide from Saccharomyces cerevisiae, establishing it as a naturally occurring metabolite[3]. This discovery was a crucial step in recognizing that the biosynthetic pathway of squalene could involve more than a single epoxidation step.

Further understanding of the role of 2,3,22,23-dioxidosqualene came from investigations into the mechanism of action of oxidosqualene cyclase inhibitors. It was observed that when OSC is inhibited, there is an accumulation of not only the direct substrate, 2,3-oxidosqualene, but also 2,3,22,23-dioxidosqualene[4][5]. This finding suggested that under conditions of OSC inhibition, 2,3-oxidosqualene can be further epoxidized by squalene monooxygenase to yield the diepoxide[4].

A pivotal study in 1992 provided kinetic evidence for the preferential cyclization of 2,3(S):22(S),23-dioxidosqualene by mammalian 2,3-oxidosqualene-lanosterol cyclase[6][7]. This research demonstrated that the diepoxide is not merely a byproduct of inhibited cholesterol synthesis but is, in fact, a superior substrate for the cyclase under certain conditions. This preferential processing of the diepoxide leads to the formation of 24(S),25-epoxylanosterol, a precursor to 24(S),25-epoxycholesterol, which is a known down-regulator of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis[4][6]. This discovery unveiled a sophisticated regulatory loop within the cholesterol biosynthetic pathway.

Biochemical Significance and the Regulatory Shunt Pathway

The formation and subsequent cyclization of 2,3,22,23-dioxidosqualene represent a "shunt" in the conventional cholesterol biosynthesis pathway, one that has significant regulatory implications. This alternative route is particularly prominent when the primary pathway is pharmacologically inhibited.

The Cholesterol Biosynthesis Pathway and the Role of Oxidosqualene Cyclase

The canonical pathway for cholesterol synthesis from squalene involves the conversion of squalene to 2,3-oxidosqualene, which is then cyclized by oxidosqualene cyclase to lanosterol. Lanosterol subsequently undergoes a series of enzymatic modifications to yield cholesterol.

Caption: The 2,3,22,23-dioxidosqualene shunt pathway in cholesterol biosynthesis.

This regulatory mechanism provides a fail-safe to downregulate cholesterol synthesis at an early stage when the pathway is impeded downstream. The accumulation of 2,3,22,23-dioxidosqualene is therefore a direct biochemical consequence and a reliable indicator of OSC inhibition.

Chemical Synthesis of 2,3,22,23-Dioxidosqualene: An Experimental Protocol

The chemical synthesis of 2,3,22,23-dioxidosqualene is crucial for its use as a research standard and for mechanistic studies. While early reports often cite less detailed procedures, a representative protocol can be constructed based on the principles of regioselective epoxidation of polyenes. The synthesis generally proceeds via the monoepoxide, 2,3-oxidosqualene.

Materials and Reagents

-

Squalene

-

m-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 2,3-Oxidosqualene

-

Dissolve squalene (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of m-CPBA (approximately 1.1 equivalents) in dichloromethane to the cooled squalene solution over a period of 30-60 minutes with constant stirring. The controlled addition is crucial to favor mono-epoxidation.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure 2,3-oxidosqualene.

Step 2: Synthesis of 2,3,22,23-Dioxidosqualene

-

Dissolve the purified 2,3-oxidosqualene (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0°C.

-

Slowly add a solution of m-CPBA (approximately 1.1 equivalents) in dichloromethane to the cooled solution.

-

Monitor the reaction by TLC for the formation of the diepoxide.

-

Work-up the reaction as described in Step 1 (quenching, extraction, washing, and drying).

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to isolate 2,3,22,23-dioxidosqualene.

Note: The regioselectivity of the second epoxidation is generally directed to the terminal double bond due to steric hindrance at the internal double bonds. Characterization of the final product should be performed using techniques such as NMR and mass spectrometry to confirm its structure and purity.

Role in Drug Development and as a Research Tool

The unique biochemical position of 2,3,22,23-dioxidosqualene makes it a valuable molecule in the context of drug discovery, primarily in the development of inhibitors targeting oxidosqualene cyclase.

A Biomarker for Oxidosqualene Cyclase Inhibition

As previously discussed, the inhibition of OSC leads to the accumulation of both 2,3-oxidosqualene and 2,3,22,23-dioxidosqualene.[5][8] Therefore, measuring the intracellular or tissue levels of these epoxides serves as a direct and reliable biomarker for the target engagement and efficacy of OSC inhibitors in preclinical and potentially clinical studies. This is a critical aspect of the pharmacokinetic and pharmacodynamic assessment of novel hypocholesterolemic agents.

A Substrate for Mechanistic Studies

The availability of synthetic 2,3,22,23-dioxidosqualene allows for detailed in vitro studies of OSC kinetics and mechanism. By using the diepoxide as a substrate, researchers can investigate the enzyme's substrate specificity, catalytic efficiency, and the factors that govern the formation of 24(S),25-epoxylanosterol.[6][7] These studies are essential for understanding the intricate details of the cyclization cascade and for the rational design of next-generation OSC inhibitors.

Potential for High-Throughput Screening

While not extensively documented, the enzymatic conversion of 2,3,22,23-dioxidosqualene could potentially be adapted for high-throughput screening (HTS) assays to identify novel OSC inhibitors. An assay could be designed to measure the formation of 24(S),25-epoxylanosterol or the depletion of the diepoxide substrate. Such an assay would be highly specific for compounds that interact with the active site of OSC.

| Application Area | Utility of 2,3,22,23-Dioxidosqualene | Key References |

| Biomarker | Indicator of oxidosqualene cyclase inhibition in cellular and in vivo models. | [4][5][8] |

| Mechanistic Studies | Substrate for kinetic analysis of oxidosqualene cyclase and investigation of the shunt pathway. | [6][7] |

| Drug Discovery | Potential for use in high-throughput screening assays for novel OSC inhibitors. | - |

Conclusion

2,3,22,23-Dioxidosqualene has evolved from a scientific curiosity to a molecule of significant importance in our understanding of cholesterol homeostasis and in the development of novel therapeutics. Its discovery illuminated a previously unknown regulatory shunt in the cholesterol biosynthesis pathway, and its accumulation upon OSC inhibition has rendered it an invaluable biomarker. The ability to chemically synthesize this diepoxide provides researchers with a critical tool to further probe the intricacies of sterol biosynthesis and to aid in the discovery of new drugs for the management of hypercholesterolemia and other related metabolic disorders. Future research will likely continue to uncover new roles and applications for this fascinating and functionally significant molecule.

References

-

Boutaud, O., Dolis, D., & Schuber, F. (1992). Preferential cyclization of 2,3(S):22(S),23-dioxidosqualene by mammalian 2,3-oxidosqualene-lanosterol cyclase. Biochemical and Biophysical Research Communications, 188(2), 898-904. [Link]

-

Corey, E. J., & Gross, S. K. (1967). Formation of sterols by the action of 2,3-oxidosqualene-sterol cyclase on the factitious substrates 2,3:22,23-dioxidosqualene and 2,3-oxido-22,23-dihydrosqualene. Journal of the American Chemical Society, 89(17), 4561-4562. [Link]

-

Field, F. J., & Schuber, F. (1992). Effects of a 2,3-oxidosqualene-lanosterol cyclase inhibitor 2,3:22,23-dioxidosqualene and 24,25-epoxycholesterol on the regulation of cholesterol biosynthesis in human hepatoma cell line HepG2. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1128(2-3), 197-204. [Link]

-

Fumagalli, R., & Schuber, F. (1993). Inhibitors of 2,3-oxidosqualene cyclase as tools for studying the mechanism and function of the enzyme. In Regulation of Isopentenoid Metabolism (pp. 137-157). CRC Press. [Link]

-

Nelson, J. A., Steckbeck, S. R., & Spencer, T. A. (1981). Biosynthesis of 24,25-epoxycholesterol from squalene 2,3;22,23-dioxide. The Journal of Biological Chemistry, 256(3), 1067-1068. [Link]

-

Oehlschlager, A. C., & Czyzewska, E. (1983). Synthesis of inhibitors of 2,3-oxidosqualene-lanosterol cyclase. Journal of the American Chemical Society, 105(22), 6606-6613. [Link]

-

PubChem. (n.d.). 2,3,22,23-Dioxidosqualene. National Center for Biotechnology Information. Retrieved from [Link]

-

Risley, J. M. (2002). The oxidosqualene cyclases: one substrate, diverse products. Journal of Natural Products, 65(11), 1734-1753. [Link]

-

Field, F. J., & Holmlund, C. E. (1977). Isolation of 2,3;22,23-dioxidosqualene and 24,25-oxidolanosterol from yeast. Archives of Biochemistry and Biophysics, 180(2), 465-471. [Link]

-

van Tamelen, E. E. (2009, December 29). Eugene van Tamelen, 84, Dies; Chemist Inspired by Nature. The New York Times. [Link]

-

Viola, F., Brusa, P., Balliano, G., Ceruti, M., & Cattel, L. (1995). Inhibition of 2,3-oxidosqualene cyclase and sterol biosynthesis by 10- and 19-azasqualene derivatives. Biochemical pharmacology, 50(6), 787-796. [Link]

-

Watanabe, T., Kurata, I., Umezawa, Y., Takahashi, Y., & Akamatsu, Y. (2012). Inhibitors of human 2,3-oxidosqualene cyclase (OSC) discovered by virtual screening. Bioorganic & medicinal chemistry letters, 22(1), 231-234. [Link]

-

Wikipedia. (2023, December 12). 2,3-Oxidosqualene. In Wikipedia. [Link]

-

Yamada, Y., Seo, C. W., & Okada, H. (1981). Asymmetric Synthesis of (S)-(-)-Squalene-2,3-epoxide. Agricultural and Biological Chemistry, 45(7), 1741-1742. [Link]

-

Morand, O. H., Aebi, J. D., Dehmlow, H., Ji, Y. H., & Jolidon, S. (1997). Ro 48-8071, a new 2,3-oxidosqualene:lanosterol cyclase inhibitor lowering plasma cholesterol in hamsters, squirrel monkeys, and minipigs: comparison to simvastatin. Journal of lipid research, 38(2), 373-390. [Link]

-

Sawai, S., Uchida, K., & Ohyama, K. (2006). Divergent evolution of oxidosqualene cyclases in plants. Plant and Cell Physiology, 47(10), 1338-1347. [Link]

-

van Tamelen, E. E., Willett, J. D., Clayton, R. B., & Lord, K. E. (1966). Enzymic conversion of squalene 2,3-oxide to lanosterol and cholesterol. Journal of the American Chemical Society, 88(20), 4752-4754. [Link]

-

Madala, N. E., & Pretorius, J. C. (2011). Two Oxidosqualene Cyclases Responsible for Biosynthesis of Tomato Fruit Cuticular Triterpenoids. Plant Physiology, 155(3), 1399-1410. [Link]

-

Hoshino, T. (2018). Regio- and Stereospecific Cyclization of Squalene. ChemistryViews. [Link]

-

Ceruti, M., Viola, F., Dosio, F., Cattel, L., Bouvier-Navé, P., & Schuber, F. (1988). 2,3-Oxidosqualene cyclase: from azasqualenes to new site-directed inhibitors. Journal of medicinal chemistry, 31(7), 1373-1380. [Link]

-

He, W., Liu, Y., & Wurtz, G. A. (2009). Stereo- and regioselective synthesis of squalene tetraepoxide. The Journal of organic chemistry, 74(21), 8407-8409. [Link]

-

D'Accolti, L., Annese, C., & Fusco, C. (2005). Dioxidosqualenes: characterization and activity as inhibitors of 2,3-oxidosqualene-lanosterol cyclase. Bioorganic & medicinal chemistry, 13(14), 4507-4514. [Link]

-

Dennick, R. G., & Dean, P. D. (1974). Squalene-2(3)-epoxide-lanosterol cyclase in developing rat brain. Journal of neurochemistry, 23(1), 261-266. [Link]

-

Buntel, C. J., & Griffin, J. H. (1992). The oxidosqualene cyclase from the oomycete Saprolegnia parasitica synthesizes lanosterol as a single product. The Journal of biological chemistry, 267(29), 20997-21005. [Link]

-

Taylor & Francis. (n.d.). Structure elucidation – Knowledge and References. Retrieved from [Link]

-

Baran, P. S. (2015, December 12). Eugene E. van Tamelen. Baran Lab. [Link]

-

Moof University. (2015, July 14). Cholesterol Synthesis (Part 5 of 6) - Stage 4: Squalene Cyclization [Video]. YouTube. [Link]

-

Boutaud, O., Dolis, D., & Schuber, F. (1992). Preferential cyclization of 2,3(S):22(S),23-dioxidosqualene by mammalian 2,3-oxidosqualene-lanosterol cyclase. Biochemical and Biophysical Research Communications, 188(2), 898-904. [Link]

-

Reactome. (n.d.). Squalene 2,3-epoxide cyclizes, forming lanosterol. [Link]

-

Giera, M., & Fischer, R. (2024, November 1). The evolutionary history and modern diversity of triterpenoid cyclases. bioRxiv. [Link]

-

Zhang, W., & Liu, Y. (2023, July 31). Synthesis of natural polyprenols for the production of biological prenylquinones and tocochromanols. Beilstein Journal of Organic Chemistry, 19, 1148-1156. [Link]

-

PubChem. (n.d.). (S)-2,3-Epoxysqualene. National Center for Biotechnology Information. [Link]

-

Semantic Scholar. (n.d.). 2,3,22,23-dioxidosqualene. [Link]

-

ResearchGate. (n.d.). Formation of squalene epoxides. Squalene monooxygenase catalyzes... [Link]

-

Luo, Z., Dai, Z., & Yuan, Y. (2019). Functional Characterization of Squalene Epoxidases from Siraitia grosvenorii. International Journal of Molecular Sciences, 20(23), 5899. [Link]

-

He, W., & Wurtz, G. A. (2009). Stereo- and Regioselective Synthesis of Squalene Tetraepoxide. The Journal of Organic Chemistry, 74(21), 8407-8409. [Link]

-

Zhang, M., & Prestwich, G. D. (2001). Oxidosqualene Cyclase Inhibitors as Antimicrobial Agents. Journal of Medicinal Chemistry, 44(15), 2545-2548. [Link]

-

Chen, Y., & Liu, S. (2023, December 28). High-throughput computational screening and in vitro evaluation identifies 5-(4-oxo-4H-3,1-benzoxazin-2-yl). Scientific Reports, 13(1), 22998. [Link]

-

Li, X., & Yao, S. Q. (2010). High-throughput synthesis of azide libraries suitable for direct “click” chemistry and in situ screening. Organic & Biomolecular Chemistry, 8(20), 4567-4570. [Link]

Sources

- 1. 2,3-Oxidosqualene - Wikipedia [en.wikipedia.org]

- 2. Eugene van Tamelen - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of 2,3-oxidosqualene cyclase and sterol biosynthesis by 10- and 19-azasqualene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stereo- and regioselective synthesis of squalene tetraepoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Preferential cyclization of 2,3(S):22(S),23-dioxidosqualene by mammalian 2,3-oxidosqualene-lanosterol cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of a 2,3-oxidosqualene-lanosterol cyclase inhibitor 2,3:22,23-dioxidosqualene and 24,25-epoxycholesterol on the regulation of cholesterol biosynthesis in human hepatoma cell line HepG2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Natural occurrence of 2,3,22,23-dioxidosqualene in organisms.

An In-depth Technical Guide to the Natural Occurrence of 2,3,22,23-Dioxidosqualene

Authored by Gemini, Senior Application Scientist

2,3,22,23-Dioxidosqualene (DOS), a diepoxidated derivative of the linear triterpene squalene, represents a critical branch point in isoprenoid metabolism. While its monoepoxidated counterpart, 2,3-oxidosqualene (OS), is the well-established precursor to the vast majority of sterols and triterpenoids, DOS serves as a key substrate for alternative biosynthetic pathways yielding molecules with significant biological and therapeutic relevance. This technical guide provides a comprehensive overview of the natural occurrence of DOS across different biological kingdoms, details its biosynthesis and enzymatic conversion, outlines its role in cellular regulation and disease, and presents detailed protocols for its study. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of biochemistry, natural product chemistry, and pharmacology.

Introduction: Beyond the Canonical Pathway

The cyclization of (3S)-2,3-oxidosqualene is a cornerstone of eukaryotic biology, initiating the formation of foundational molecules like lanosterol in animals and fungi, and cycloartenol in plants, which are the precursors to all sterols.[1][2] This reaction is catalyzed by a diverse family of enzymes known as oxidosqualene cyclases (OSCs). However, the metabolic potential of squalene is not limited to this single epoxidation. A second epoxidation at the terminal double bond (C22-C23) yields (3S,22S)-2,3:22,23-dioxidosqualene (DOS).[3]

Initially viewed as a minor byproduct, DOS is now recognized as a specific and preferred substrate for certain OSCs and a key intermediate in specialized metabolic pathways.[3][4] Its formation and subsequent cyclization dramatically increase the structural diversity of triterpenoids, leading to compounds with unique biological activities. Understanding the natural occurrence and metabolism of DOS is therefore crucial for discovering novel natural products and for developing new therapeutic strategies that target isoprenoid biosynthesis.

Biosynthesis of 2,3,22,23-Dioxidosqualene

The synthesis of DOS is a two-step enzymatic process starting from the linear hydrocarbon squalene, catalyzed by the enzyme squalene epoxidase (SQE), also known as squalene monooxygenase.

Step 1: Squalene → 2,3-Oxidosqualene (OS) SQE, a flavin-dependent monooxygenase, first catalyzes the stereospecific epoxidation of the C2-C3 double bond of squalene to produce (3S)-2,3-oxidosqualene.[2] This is a rate-limiting step in the overall biosynthesis of sterols.[5]

Step 2: 2,3-Oxidosqualene → 2,3,22,23-Dioxidosqualene (DOS) Certain SQE isoforms can perform a second epoxidation on the terminal C22-C23 double bond of either squalene or, more commonly, 2,3-oxidosqualene, to yield DOS.[5][6] The propensity to produce DOS varies between organisms and is dependent on the specific SQE enzymes expressed. For example, in the medicinal plant Siraitia grosvenorii (monk fruit), two specific SQE isoforms, SgSQE1 and SgSQE2, are involved, with SgSQE2 showing a notable capacity to catalyze the formation of DOS.[6] In mammalian cells, DOS accumulation is often observed when the downstream enzyme, lanosterol synthase, is inhibited.[7][8]

Natural Occurrence and Metabolic Fates

The metabolic fate of DOS is determined by the specific OSCs present in an organism, leading to distinct classes of triterpenoids in different biological kingdoms.

In Plants: A Gateway to Bioactive Saponins

In the plant kingdom, DOS is a key precursor to a variety of specialized triterpenoids, most notably the sweet-tasting mogrosides found in monk fruit (Siraitia grosvenorii).[6][9]

-

Mogroside Biosynthesis: The cucurbitadienol synthase (CDS) in S. grosvenorii utilizes DOS as its substrate to produce 24,25-epoxycucurbitadienol.[9][10] This is the first committed step in the pathway leading to mogrol, the aglycone of mogrosides.[10]

-

Other Triterpenoids: Plant OSCs, such as β-amyrin synthase and lupeol synthase, can also accept DOS as a substrate.[3][11] For instance, recombinant lupeol synthase has been shown to convert DOS into novel products like epoxydammaranes and 17,24-epoxybaccharane, demonstrating a mechanism for generating structural diversity.[3]

In Mammals: The Cholesterol "Shunt Pathway"

In mammalian cells, DOS is a central intermediate in a regulatory feedback loop for cholesterol synthesis, often referred to as the "shunt pathway".

-

Preferential Cyclization: The mammalian OSC, 2,3-oxidosqualene-lanosterol cyclase (LSS), exhibits a significantly higher affinity (lower Km) for DOS compared to OS.[4][12]

-

Regulatory Oxysterol Production: When LSS activity is partially inhibited, the accumulating 2,3-oxidosqualene is more readily converted to DOS.[8] LSS then preferentially cyclizes DOS to 24(S),25-epoxylanosterol, which is subsequently demethylated to form 24(S),25-epoxycholesterol.[4][13] This oxysterol is a potent endogenous ligand for the Liver X Receptor (LXR) and a suppressor of HMG-CoA reductase activity, the rate-limiting enzyme in cholesterol biosynthesis.[7][12] This mechanism provides a powerful feedback system to down-regulate cholesterol production.

In Fungi and Yeast

The presence of DOS and its cyclization product, 24,25-oxidolanosterol, has been confirmed in yeast (Saccharomyces cerevisiae), indicating that the shunt pathway is conserved in fungi.[14] This suggests that DOS metabolism may play a role in regulating ergosterol biosynthesis, the fungal equivalent of cholesterol.

Enzymology and Substrate Specificity

The discovery that OSCs can utilize DOS has expanded our understanding of their catalytic versatility. Kinetic studies have been pivotal in elucidating the preference of certain enzymes for the diepoxide substrate.

| Enzyme | Organism/Source | Preferred Substrate | Product from DOS | Significance |

| Lanosterol Synthase (LSS) | Mammalian Liver Microsomes | DOS (V/Km ratio ~5x higher than for OS)[4][12] | 24(S),25-Epoxylanosterol[13] | Regulates cholesterol biosynthesis via the shunt pathway. |

| Cucurbitadienol Synthase (CDS) | Siraitia grosvenorii | DOS (Specific substrate for this pathway)[9] | 24,25-Epoxycucurbitadienol[9] | Commits precursor to the biosynthesis of mogrosides. |

| Lupeol Synthase (LUP1) | Arabidopsis thaliana (recombinant) | OS (primary) | Epoxydammaranes, 17,24-Epoxybaccharane[3] | Demonstrates "promiscuous" activity, generating novel triterpenoid scaffolds. |

| β-Amyrin Synthase | Pisum sativum (recombinant) | OS (primary) | Euph-7-en-3β-ol, Bacchar-12-en-3β-ol (from a DOS analogue)[11] | Illustrates how substrate analogues can reveal latent enzymatic capabilities. |

The preferential cyclization of DOS by mammalian LSS is particularly noteworthy. This specificity explains why, in the presence of LSS inhibitors, the metabolic flux is efficiently channeled into the regulatory shunt pathway, leading to the production of 24(S),25-epoxycholesterol.[4][12]

Implications for Drug Development

The unique metabolism of DOS provides exciting opportunities for therapeutic intervention, primarily by targeting the enzymes of the isoprenoid pathway.

-

Hypocholesterolemic Agents: LSS/OSC is a validated target for cholesterol-lowering drugs.[15][16] Inhibitors of this enzyme function via a dual mechanism: they directly block the conversion of OS to lanosterol and simultaneously promote the production of 24(S),25-epoxycholesterol via the DOS shunt pathway, which then suppresses HMG-CoA reductase.[7] This synergistic action makes OSC inhibitors a promising alternative or adjunct to statins.

-

Oncology: Recent research has identified LSS as a critical vulnerability in glioma.[8] Small molecule inhibitors of LSS were shown to induce the accumulation of DOS and its downstream product 24,25-epoxycholesterol, leading to cancer cell death.[8] This highlights the potential of modulating the DOS pathway as a novel anti-cancer strategy.

-

Antifungal and Antiprotozoal Agents: Because ergosterol is essential for fungal cell membranes, inhibitors of OSCs are being actively investigated as antifungal drugs.[16][17] Modulating these enzymes could disrupt fungal growth and viability.

Experimental Protocols and Methodologies

Studying the metabolism of a lipophilic, low-abundance intermediate like DOS requires robust and sensitive analytical techniques. Below are representative protocols for its isolation, detection, and enzymatic study.

Protocol 1: Analysis of DOS Accumulation in Cultured Cells

This protocol describes a method to induce and measure DOS accumulation in a cell line (e.g., human hepatoma HepG2) by inhibiting lanosterol synthase.[7]

1. Cell Culture and Treatment: a. Culture HepG2 cells in standard medium (e.g., DMEM with 10% FBS) to ~80% confluency. b. Replace the medium with serum-free medium containing a known LSS/OSC inhibitor (e.g., RO-48-8071 or a proprietary azasqualene derivative) at a concentration determined by prior dose-response experiments (typically 1-10 µM).[8][18] c. Incubate the cells for 24-48 hours to allow for the accumulation of pathway intermediates.

2. Total Lipid Extraction: a. Wash the cell monolayer twice with ice-cold phosphate-buffered saline (PBS). b. Scrape the cells into a glass tube and centrifuge to pellet. c. Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the cell pellet. d. Vortex vigorously for 2 minutes, then sonicate for 15 minutes in a water bath. e. Add 0.5 mL of 0.9% NaCl solution, vortex again, and centrifuge at 2,000 x g for 10 minutes to separate the phases. f. Carefully collect the lower organic phase containing the lipids into a new glass tube. g. Dry the lipid extract under a stream of nitrogen gas.

3. Chromatographic Separation and Analysis (LC-MS/MS): a. Reconstitute the dried lipid extract in a suitable solvent (e.g., 100 µL of acetonitrile:isopropanol, 1:1). b. Inject an aliquot (e.g., 5-10 µL) into a high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer (MS/MS). c. HPLC Conditions: Use a C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) with a gradient elution, for example:

- Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

- Mobile Phase B: Acetonitrile:Isopropanol (90:10) with 0.1% formic acid.

- Gradient: Start at 70% B, ramp to 100% B over 10 minutes, hold for 5 minutes. d. MS/MS Conditions: Operate in positive ion mode using electrospray ionization (ESI). Monitor for the specific precursor-to-product ion transitions for DOS and related metabolites using Multiple Reaction Monitoring (MRM).

- DOS: Monitor for the [M+H]+ or [M+NH4]+ adduct.

- OS: Monitor for its corresponding adduct. e. Quantify the analytes by comparing their peak areas to those of authentic standards run under the same conditions.

start [label="Cultured Cells + OSC Inhibitor", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

extraction [label="Total Lipid Extraction\n(Chloroform:Methanol)"];

drying [label="Dry Down Under N2"];

reconstitution [label="Reconstitute in Injection Solvent"];

lcms [label="LC-MS/MS Analysis\n(C18 RP-HPLC, ESI-MS/MS)"];

quant [label="Data Analysis & Quantification\n(vs. Standards)", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> extraction;

extraction -> drying;

drying -> reconstitution;

reconstitution -> lcms;

lcms -> quant;

}

Conclusion and Future Directions

2,3,22,23-Dioxidosqualene has emerged from obscurity to be recognized as a pivotal intermediate in specialized triterpenoid biosynthesis and a key regulator of mammalian cholesterol homeostasis. Its natural occurrence, though often at low levels, is widespread across eukaryotes and its metabolism represents a nexus of enzymatic versatility and regulatory sophistication.

Future research in this area holds immense promise. The continued exploration of plant and microbial biodiversity will undoubtedly uncover new OSCs that utilize DOS to create novel molecular scaffolds with therapeutic potential. Advances in metabolic engineering and synthetic biology could be used to harness these pathways for the sustainable production of high-value compounds like mogrosides. Furthermore, the development of highly specific modulators of LSS/OSC that selectively promote the DOS shunt pathway could lead to a new generation of drugs for treating metabolic disorders and cancer. The study of this once-overlooked molecule continues to open new avenues in both fundamental science and translational medicine.

References

-

Enzymatic cyclisation of 2,3-oxidosqualene (OS) to lanosterol (LA) and... - ResearchGate. (n.d.). Retrieved January 9, 2024, from [Link]

-

2,3-Oxidosqualene - Wikipedia. (2023, April 25). Retrieved January 9, 2024, from [Link]

-

Biosynthetic Mechanism of Lanosterol: A Completed Story | ACS Catalysis. (2020, January 13). Retrieved January 9, 2024, from [Link]

-

Biosynthetic Mechanism of Lanosterol: Cyclization - PubMed. (2015, July 20). Retrieved January 9, 2024, from [Link]

-

Lord of the rings--the mechanism for oxidosqualene:lanosterol cyclase becomes crystal clear - PubMed. (n.d.). Retrieved January 9, 2024, from [Link]

-

Biosynthesis of 24,25-epoxycholesterol From Squalene 2,3;22,23-dioxide - PubMed. (1981, February 10). Retrieved January 9, 2024, from [Link]

-

The squalene-2,3-epoxide cyclase as a model for the development of new drugs - PubMed. (n.d.). Retrieved January 9, 2024, from [Link]

-

Cyclization of 2,3-oxidosqualene into tetracyclic triterpenes.... - ResearchGate. (n.d.). Retrieved January 9, 2024, from [Link]

-

Preferential cyclization of 2,3(S):22(S),23-dioxidosqualene by mammalian 2,3-oxidosqualene-lanosterol cyclase - PubMed. (1992, October 30). Retrieved January 9, 2024, from [Link]

-

Cyclization products of squalene and (3S)-2,3-oxidosqualene in species... - ResearchGate. (n.d.). Retrieved January 9, 2024, from [Link]

-

Plant-derived isoprenoid sweeteners: recent progress in biosynthetic gene discovery and perspectives on microbial production - Taylor & Francis Online. (2020, December 2). Retrieved January 9, 2024, from [Link]

-

5.4.99.65 pre-alpha-onocerin synthase - ENZYME. (n.d.). Retrieved January 9, 2024, from [Link]

-

Effects of a 2,3-oxidosqualene-lanosterol cyclase inhibitor 2,3:22,23-dioxidosqualene and 24,25-epoxycholesterol on the regulation of cholesterol biosynthesis in human hepatoma cell line HepG2 - PubMed. (1995, March 1). Retrieved January 9, 2024, from [Link]

-

2,3-Oxidosqualene cyclase: from azasqualenes to new site-directed inhibitors - PubMed. (1993, January 1). Retrieved January 9, 2024, from [Link]

-

Enzymatic cyclization of 22,23-dihydro-2,3-oxidosqualene into euph-7-en-3beta-ol and bacchar-12-en-3beta-ol by recombinant beta-amyrin synthase - PubMed. (2004, March 24). Retrieved January 9, 2024, from [Link]

-

A distinct pathway for tetrahymanol synthesis in bacteria - PMC - PubMed Central. (2016, May 31). Retrieved January 9, 2024, from [Link]

-

Construction and Optimization of the de novo Biosynthesis Pathway of Mogrol in Saccharomyces Cerevisiae - Frontiers. (2022, May 26). Retrieved January 9, 2024, from [Link]

-

Functional Characterization of Squalene Epoxidases from Siraitia grosvenorii - MDPI. (2023, April 17). Retrieved January 9, 2024, from [Link]

-

Cucurbitane - Grokipedia. (n.d.). Retrieved January 9, 2024, from [Link]

-

Enzymatic Cyclization of Dioxidosqualene to Heterocyclic Triterpenes - ACS Publications. (2005, December 6). Retrieved January 9, 2024, from [Link]

-

The squalene-2,3-epoxide cyclase as a model for the development of new drugs. (1987). Retrieved January 9, 2024, from [Link]

-

Preferential cyclization of 2,3(S):22(S),23-dioxidosqualene by mammalian 2,3-oxidosqualene-lanosterol cyclase - ResearchGate. (1992, October). Retrieved January 9, 2024, from [Link]

-

The biosynthesis of tetrahymanol in vitro - PMC - NIH. (1967, December 1). Retrieved January 9, 2024, from [Link]

-

Squalene epoxidase 3 - Arabidopsis thaliana (Mouse-ear cress) | UniProtKB | UniProt. (n.d.). Retrieved January 9, 2024, from [Link]

-

The biosynthesis of tetrahymanol in bacteria - Organic Geochemistry Journal Club. (2016, June 13). Retrieved January 9, 2024, from [Link]

-

Target identification reveals lanosterol synthase as a vulnerability in glioma - PNAS. (2019, March 28). Retrieved January 9, 2024, from [Link]

-

2,3,22,23-Dioxidosqualene | C30H50O2 | CID 6440985 - PubChem. (n.d.). Retrieved January 9, 2024, from [Link]

-

Formation of sterols by the action of 2,3-oxidosqualene-sterol cyclase on the factitious substrates 2,3:22,23-dioxidosqualene and 2,3-oxido-22,23-dihydrosqualene - PubMed. (1967, August 16). Retrieved January 9, 2024, from [Link]

-

KEGG ENZYME: 4.2.1.123. (n.d.). Retrieved January 9, 2024, from [Link]

-

2,3-Oxidosqualene | C30H50O | CID 5366020 - PubChem - NIH. (n.d.). Retrieved January 9, 2024, from [Link]

-

Isolation of 2,3;22,23-dioxidosqualene and 24,25-oxidolanosterol from yeast - PubMed. (1977, April 30). Retrieved January 9, 2024, from [Link]

-

Method 23 - Determination of Polychlorinated Dibenzo-p-Dioxins, Polychlorinated Dibenzofurans, Polychlorinated Biphenyls, and Po - EPA. (2023, March 20). Retrieved January 9, 2024, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2,3-Oxidosqualene - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Preferential cyclization of 2,3(S):22(S),23-dioxidosqualene by mammalian 2,3-oxidosqualene-lanosterol cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. uniprot.org [uniprot.org]

- 6. mdpi.com [mdpi.com]

- 7. Effects of a 2,3-oxidosqualene-lanosterol cyclase inhibitor 2,3:22,23-dioxidosqualene and 24,25-epoxycholesterol on the regulation of cholesterol biosynthesis in human hepatoma cell line HepG2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. tandfonline.com [tandfonline.com]

- 10. Frontiers | Construction and Optimization of the de novo Biosynthesis Pathway of Mogrol in Saccharomyces Cerevisiae [frontiersin.org]

- 11. Enzymatic cyclization of 22,23-dihydro-2,3-oxidosqualene into euph-7-en-3beta-ol and bacchar-12-en-3beta-ol by recombinant beta-amyrin synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Biosynthesis of 24,25-epoxycholesterol from squalene 2,3;22,23-dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Isolation of 2,3;22,23-dioxidosqualene and 24,25-oxidolanosterol from yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Lord of the rings--the mechanism for oxidosqualene:lanosterol cyclase becomes crystal clear - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The squalene-2,3-epoxide cyclase as a model for the development of new drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The squalene-2,3-epoxide cyclase as a model for the development of new drugs | Semantic Scholar [semanticscholar.org]

- 18. 2,3-Oxidosqualene cyclase: from azasqualenes to new site-directed inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,3,22,23-Dioxidosqualene: Properties, Biosynthesis, and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,22,23-Dioxidosqualene, a diepoxide derivative of the triterpene squalene, is a molecule of significant interest in the fields of biochemistry and drug development. While its monoepoxide counterpart, 2,3-oxidosqualene, is a well-established intermediate in the biosynthesis of sterols and triterpenoids, the diepoxide plays a more nuanced, yet critical, role in cellular metabolism.[1][2][3] This guide provides a comprehensive overview of the chemical and physical properties of 2,3,22,23-dioxidosqualene, its biosynthesis and biological significance, and detailed experimental protocols for its synthesis, purification, and analysis. As a key player in the "shunt" pathway of cholesterol biosynthesis, a thorough understanding of this molecule offers valuable insights for researchers investigating metabolic regulation and developing novel therapeutic agents.[1][4]

Chemical and Physical Properties

2,3,22,23-Dioxidosqualene is a C30 triterpenoid derivative characterized by the presence of two oxirane (epoxide) rings at the terminal positions of the squalene backbone.[5] This seemingly simple modification imparts distinct chemical and physical properties that are central to its biological function.

Structure and Stereochemistry

The IUPAC name for 2,3,22,23-dioxidosqualene is 3-[(3E,7E,11E,15E)-18-(3,3-dimethyloxiran-2-yl)-3,7,12,16-tetramethyloctadeca-3,7,11,15-tetraenyl]-2,2-dimethyloxirane.[5] The molecule possesses four stereocenters, located at the C2, C3, C22, and C23 positions. The biologically active form has been identified as (3S,22S)-2,3:22,23-dioxidosqualene.[4] The stereochemistry of the epoxide rings is crucial for its recognition and processing by enzymes such as oxidosqualene cyclase.

Physicochemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₃₀H₅₀O₂ | [5] |

| Molecular Weight | 442.7 g/mol | [5] |

| CAS Number | 31063-19-1 | [5] |

| Appearance | Colorless oil | [6] |

| Solubility | Slightly soluble in chloroform and ethyl acetate. | |

| Storage Conditions | Store at -20°C in an amber vial to prevent degradation. |

Spectroscopic Data

Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) of 2,3,22,23-dioxidosqualene reveals a characteristic fragmentation pattern. The molecular ion peak (M⁺) is observed at m/z 442. Other prominent fragments include:

-

m/z 427 [M-CH₃]⁺

-

m/z 409 [M-CH₃-H₂O]⁺

-

m/z 315 [M-side chain]⁺

-

m/z 313 [M-side chain-2H]⁺

-

m/z 273

-

m/z 253[7]

-

Asymmetric C-O-C stretch: ~950-810 cm⁻¹ (typically intense)

-

Symmetric C-O-C stretch: ~880-750 cm⁻¹ (typically intense)

-

Symmetric ring breathing: ~1280-1230 cm⁻¹

The absence of a strong hydroxyl (-OH) band around 3200-3600 cm⁻¹ and a carbonyl (C=O) band around 1700 cm⁻¹ would further support the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While complete assigned ¹H and ¹³C NMR data for 2,3,22,23-dioxidosqualene are not extensively published, based on the known spectra of 2,3-oxidosqualene and general chemical shift principles for epoxides, the following characteristic signals can be expected:

-

¹H NMR: The protons on the epoxide rings (at C2, C3, C22, and C23) would likely appear as multiplets in the range of δ 2.5-3.5 ppm. The numerous methyl and methylene protons of the squalene backbone would resonate in the upfield region (δ 0.8-2.2 ppm).

-

¹³C NMR: The carbon atoms of the epoxide rings are expected to resonate in the range of δ 50-70 ppm. A predicted ¹³C NMR spectrum is available in the PubChem database.[5]

Biosynthesis and Biological Significance

2,3,22,23-Dioxidosqualene is an important intermediate in a "shunt" pathway of cholesterol biosynthesis.[8] This pathway becomes particularly relevant under conditions where the primary cholesterol synthesis pathway is inhibited.

The Cholesterol Biosynthesis Shunt Pathway

The canonical pathway for cholesterol synthesis involves the cyclization of (3S)-2,3-oxidosqualene to lanosterol by the enzyme lanosterol synthase (also known as oxidosqualene cyclase).[9] However, squalene epoxidase can further oxidize 2,3-oxidosqualene to form 2,3,22,23-dioxidosqualene.[6]